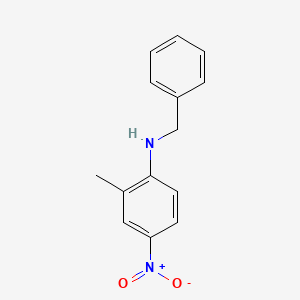

N-benzyl-2-méthyl-4-nitroaniline

Vue d'ensemble

Description

N-benzyl-2-methyl-4-nitroaniline is an organic compound known for its nonlinear optical properties. It is used in various scientific and industrial applications, particularly in the field of photonics and electro-optics. The compound is characterized by its molecular formula C14H14N2O2 and is known for its ability to form high-quality single crystals .

Applications De Recherche Scientifique

N-benzyl-2-methyl-4-nitroaniline has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential use in drug development.

Mécanisme D'action

Target of Action

N-Benzyl-2-methyl-4-nitroaniline (BNA) primarily targets nematic liquid crystals (LCs). These are extraordinarily responsive and optically uniaxial materials, extensively used in diverse applications such as optical nonlinearity, optical phase modulators, micro-displays, flat panel displays, optical antennas, and optical switching .

Mode of Action

BNA interacts with its targets by doping into the nematic liquid crystals. This doping decreases the threshold voltage of the cell due to the reduced splay elastic constant and increased dielectric anisotropy of the LC mixture . The additional restoring force induced by BNA’s spontaneous polarization electric field (SPEF) also assists in decreasing the fall time of the LC cell .

Biochemical Pathways

The dispersion of BNA in nematic liquid crystals affects the electro-optical properties of the LCs. Density functional theory calculations demonstrate that BNA doping strengthens the absorbance for blue light, enhances the molecular interaction energy and dipole moment, decreases the molecular energy gap, and thus increases the permittivity of the LC mixture .

Result of Action

The result of BNA’s action is a significant improvement in the electro-optical properties of LCs. When operated in high voltage difference conditions, the BNA-doped LC cell has a fall time that is five times faster than that of the pure one . This is due to the decrements in the threshold voltage of the cell and rotational viscosity of the LC mixture .

Action Environment

The action of BNA is influenced by the environment in which it is dispersed. For instance, the type of solvent used in the solution growth method can influence the morphology of the BNA crystals . This particular solvent creates a favorable solute-solvent environment at the progressing crystal-solution interface, which improves the overall quality of the BNA single crystals and results in a significant enhancement in the THz efficiencies .

Analyse Biochimique

Biochemical Properties

N-benzyl-2-methyl-4-nitroaniline plays a crucial role in biochemical reactions due to its high electro-optical capability. It interacts with various enzymes, proteins, and other biomolecules, enhancing molecular interaction energy and dipole moment . These interactions are primarily driven by the compound’s polar nature and its ability to influence the dielectric anisotropy of liquid crystal mixtures . The compound’s interaction with biomolecules can lead to changes in their structural and functional properties, thereby affecting biochemical pathways.

Cellular Effects

N-benzyl-2-methyl-4-nitroaniline has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to alter the dielectric properties of cellular environments can impact cell function, leading to changes in cellular behavior and responses . Studies have demonstrated that N-benzyl-2-methyl-4-nitroaniline can modulate the activity of specific signaling pathways, thereby influencing gene expression and metabolic processes.

Molecular Mechanism

The molecular mechanism of N-benzyl-2-methyl-4-nitroaniline involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their functions . These binding interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes. The compound’s high dipole moment and polarizability contribute to its ability to interact with biomolecules, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-benzyl-2-methyl-4-nitroaniline have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that N-benzyl-2-methyl-4-nitroaniline remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties . Long-term exposure to the compound can result in alterations in cellular behavior and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of N-benzyl-2-methyl-4-nitroaniline vary with different dosages in animal models. At lower doses, the compound can enhance cellular function and biochemical pathways, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects. Beyond this range, the compound can cause cellular damage and toxicity.

Metabolic Pathways

N-benzyl-2-methyl-4-nitroaniline is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s ability to modulate enzyme activity and gene expression plays a crucial role in its involvement in metabolic pathways.

Transport and Distribution

Within cells and tissues, N-benzyl-2-methyl-4-nitroaniline is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . The compound’s polar nature and high dipole moment contribute to its transport and distribution within biological systems.

Subcellular Localization

N-benzyl-2-methyl-4-nitroaniline exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-benzyl-2-methyl-4-nitroaniline can be synthesized through a laboratory process involving the reaction of benzyl chloride with 2-methyl-4-nitroaniline. This reaction typically occurs in a polar solvent, which influences the morphology and quality of the resulting crystals . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and yield of the synthesis.

Industrial Production Methods

In industrial settings, the production of N-benzyl-2-methyl-4-nitroaniline often involves solution growth methods using polar protic and aprotic solvents. These methods allow for the controlled growth of large, high-quality crystals, which are essential for applications in nonlinear optics and terahertz generation .

Analyse Des Réactions Chimiques

Types of Reactions

N-benzyl-2-methyl-4-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions include various substituted anilines and benzyl derivatives, which have applications in different fields of chemistry and materials science .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-dimethylamino-N-methyl-4-stilbazolium tosylate (DAST)

- Morpholinium 2-chloro-4-nitrobenzoate (M2C4N)

- 2-(3-(4-hydroxystyryl)-5,5-dimethylcyclohex-2-enylidene)malononitrile (OH1)

- 2-(4-hydroxy-3-methoxystyryl)-1-methylquinolinium 2,4,6-trimethylbenzenesulfonate (HMQ-TMS)

Uniqueness

N-benzyl-2-methyl-4-nitroaniline stands out due to its high efficiency in terahertz wave generation and its ability to form high-quality single crystals. Its unique combination of molecular structure and optical properties makes it a valuable material for advanced photonic applications .

Activité Biologique

N-benzyl-2-methyl-4-nitroaniline (BNA) is an organic compound with significant potential in various applications, particularly in electro-optical devices. This article delves into its biological activity, synthesizing data from diverse studies to provide a comprehensive overview.

- Molecular Formula : C14H14N2O2

- Molecular Weight : 242.27 g/mol

- CAS Number : 201157-13-3

- Structure : The compound features a nitro group (-NO2) attached to an aniline structure, which contributes to its unique properties.

Biological Activity Overview

BNA exhibits interesting biological activities, particularly in the realm of electro-optical applications. The following sections summarize key findings from recent research.

Electro-Optical Effects

-

Doping in Liquid Crystals : BNA has been studied as a dopant in nematic liquid crystals (LCs). Research indicates that BNA doping significantly enhances the electro-optical response of LC devices:

- Fall Time Improvement : BNA-doped LC cells demonstrated a fall time that is five times faster than that of pristine LC cells, attributed to reduced rotational viscosity and threshold voltage by 44% and 25%, respectively .

- Dielectric Anisotropy : The dielectric anisotropy () of the LC mixture increased by 16% with BNA doping, which is crucial for improving device performance .

- Blue Light Filtering : BNA's strong absorbance near 400 nm allows it to effectively filter blue light, making it suitable for applications where blue light reduction is desired .

Comparative Studies on Electro-Optic Effects

A study published in MDPI detailed the comparative effects of BNA and another dopant, Morpholinium 2-chloro-4-nitrobenzoate (M2C4N), on nematic LCs. Key findings include:

| Parameter | BNA-Doped LC Cell | M2C4N-Doped LC Cell | Pristine LC Cell |

|---|---|---|---|

| Fall Time | 5x faster | 3x faster | Baseline |

| Threshold Voltage Reduction | 25% | 20% | Baseline |

| Dielectric Anisotropy Increase | 16% | 6% | Baseline |

These results highlight the superior performance of BNA as a dopant compared to M2C4N, particularly in enhancing response times and reducing operational thresholds .

Research Findings

- Density Functional Theory (DFT) Calculations : DFT studies confirm that BNA increases dipole moment and polarization anisotropy in LC mixtures, further supporting its role in enhancing electro-optical properties .

- Synthesis and Characterization : The synthesis of BNA has been optimized for use in nonlinear optical applications, indicating its versatility beyond just electro-optical uses .

Safety and Toxicity

While the biological activities of BNA are promising, safety data must be considered. The compound is classified with warning signals indicating potential hazards such as skin irritation (H315) and eye irritation (H319). Proper handling and safety precautions are recommended when working with this compound .

Propriétés

IUPAC Name |

N-benzyl-2-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-11-9-13(16(17)18)7-8-14(11)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJTZCLHFWRBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386050 | |

| Record name | N-benzyl-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201157-13-3 | |

| Record name | N-benzyl-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-2-methyl-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of BNA?

A1: The molecular formula of BNA is C14H14N2O2, and its molecular weight is 242.27 g/mol.

Q2: What spectroscopic data is available for BNA?

A2: Researchers have characterized BNA using various spectroscopic techniques, including:

- Fourier-transform infrared spectroscopy (FTIR): This method helps identify functional groups and their vibrational modes in BNA. [, , ]

- Nuclear magnetic resonance (NMR) spectroscopy: 1H NMR provides information about the hydrogen atom environments within the BNA molecule. []

- Raman spectroscopy: This technique complements FTIR by providing additional information about molecular vibrations and can be used to study polymorphism in BNA. []

- UV-vis-NIR spectroscopy: This method helps determine the optical transparency range and electronic transitions within the BNA molecule. [, , ]

Q3: Why is BNA considered a promising material for nonlinear optical applications?

A3: BNA exhibits a large second-order nonlinear optical susceptibility, exceeding that of benchmark inorganic crystals like lithium niobate (LiNbO3). [] This property, coupled with its wide transparency range in the visible and near-infrared regions, makes BNA highly suitable for applications such as:

- Terahertz (THz) wave generation: BNA demonstrates efficient THz wave generation through optical rectification and difference frequency generation (DFG). [, , , , , ]

- Electro-optic modulation: BNA's strong electro-optic effect allows for its integration into silicon photonic devices for high-speed optical modulation. [, ]

Q4: How efficient is BNA in generating THz waves compared to other materials?

A4: BNA has shown superior THz wave emission efficiency compared to ZnTe and GaP crystals within specific frequency ranges. [] It also exhibits higher efficiency than ZnTe in high-frequency regions, making it suitable for detecting high-frequency signals even with thicker crystals. []

Q5: What factors influence the efficiency of THz wave generation in BNA?

A5: Several factors affect the THz wave generation efficiency in BNA:

- Crystal quality: High-quality crystals, often obtained through solution growth methods, exhibit improved THz generation efficiency compared to melt-grown crystals. [, ]

- Pump wavelength: Optimizing the pump wavelength for DFG is crucial for achieving efficient and broadband THz wave generation in BNA. [] Studies have explored using near-infrared (800 nm) [, ] and mid-infrared (3.3 μm) [] pump sources, each with its own advantages and limitations.

- Crystal thickness: The thickness of the BNA crystal influences the bandwidth and spectral characteristics of the generated THz radiation. []

- Pump pulse characteristics: The duration and repetition rate of the pump laser pulses impact both the THz conversion efficiency and the potential for thermal damage to the BNA crystal. [, , ]

Q6: What are the advantages of using a mid-infrared pump source for THz wave generation in BNA?

A6: Using a mid-infrared pump source, such as a 3.3 μm dual-chirped optical parametric amplification (DC-OPA) laser, can potentially enhance THz wave generation efficiency in BNA by:

- Reducing multi-photon absorption: The lower photon energy of mid-infrared light minimizes multi-photon absorption, potentially leading to a higher damage threshold for the BNA crystal. []

- Suppressing self-focusing effects: The longer wavelength of mid-infrared light mitigates self-focusing effects, further contributing to a higher damage threshold. []

- Lowering thermal load: The lower repetition rate of DC-OPA lasers allows for sufficient cooling time between pulses, reducing the risk of thermal damage to the BNA crystal. []

Q7: What are the challenges associated with using BNA for high-power THz wave generation?

A7: Thermal effects pose a significant challenge in scaling the average power of BNA-based THz sources. [] Even with high-repetition-rate femtosecond lasers, thermal management is crucial to prevent crystal damage and maintain efficient THz wave generation.

Q8: How does the choice of solvent affect the growth and quality of BNA crystals?

A8: The solvent used in solution growth methods significantly impacts the quality of BNA crystals. Polar aprotic solvents have been shown to create a favorable environment at the crystal-solution interface, resulting in higher quality crystals with enhanced THz generation efficiencies. []

Q9: How has computational chemistry been used to study BNA?

A9: Density Functional Theory (DFT) calculations have been employed to:

- Assign vibrational modes: DFT calculations can help interpret experimental FTIR and Raman spectra by assigning observed bands to specific molecular vibrations. []

- Investigate intermolecular interactions: DFT can model the hydrogen bonding networks within BNA crystals, providing insights into their influence on optical properties. [, ]

- Explore structure-property relationships: By modifying the BNA structure in silico and calculating the resulting changes in electronic and optical properties, researchers can gain valuable information for designing new materials with enhanced characteristics. [, ]

Q10: How do structural modifications affect the nonlinear optical properties of BNA analogs?

A10: The presence of the N-benzyl substituent and its influence on intermolecular interactions, particularly hydrogen bonding, plays a crucial role in determining the nonlinear optical properties of BNA. [, ] Modifications to this substituent can significantly impact the molecular packing and consequently, the second-order nonlinearity of the material.

Q11: What are some potential future applications of BNA in research and technology?

A11: BNA holds promise for various applications, including:

- High-speed optical communications: Its strong electro-optic effect and compatibility with silicon photonics make it suitable for developing high-speed modulators for data transfer. [, ]

- Non-destructive testing: BNA-based THz sources can be used for non-destructive testing of materials, providing information about their composition and structural integrity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.